molecular formula C9H10F3NO2S B13725975 4-(Ethanesulfonyl)-3-(trifluoromethyl)aniline

4-(Ethanesulfonyl)-3-(trifluoromethyl)aniline

Cat. No.: B13725975
M. Wt: 253.24 g/mol
InChI Key: CHDMDLMAYGFSMC-UHFFFAOYSA-N
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Description

4-(Ethanesulfonyl)-3-(trifluoromethyl)aniline is an organic compound characterized by the presence of an ethanesulfonyl group and a trifluoromethyl group attached to an aniline ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of aniline derivatives, which can be achieved using trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor . The reaction conditions often involve visible light irradiation and the formation of electron donor-acceptor complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Ethanesulfonyl)-3-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the ethanesulfonyl group to an ethanethiol group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Ethanethiol derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Ethanesulfonyl)-3-(trifluoromethyl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Ethanesulfonyl)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes . The ethanesulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Ethanesulfonyl)-3-(trifluoromethyl)aniline is unique due to the combination of the ethanesulfonyl and trifluoromethyl groups on the aniline ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H10F3NO2S

Molecular Weight

253.24 g/mol

IUPAC Name

4-ethylsulfonyl-3-(trifluoromethyl)aniline

InChI

InChI=1S/C9H10F3NO2S/c1-2-16(14,15)8-4-3-6(13)5-7(8)9(10,11)12/h3-5H,2,13H2,1H3

InChI Key

CHDMDLMAYGFSMC-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(C=C(C=C1)N)C(F)(F)F

Origin of Product

United States

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